

The Azocine Nucleus: A Rare Gem in the Treasury of Natural Alkaloids

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Compound of Interest

Compound Name: Azocine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azocine alkaloids, a relatively uncommon class of nitrogen-containing heterocyclic compounds, represent a fascinating and underexplored area of natural product chemistry. Characterized by their unique eight-membered nitrogen-containing ring, these molecules have demonstrated a range of potent biological activities, drawing the attention of researchers in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of **azocine** alkaloids, detailing their isolation, quantification, and the intricate signaling pathways they modulate.

Prominent Natural Sources of Azocine Alkaloids

While the **azocine** scaffold is rare in nature, dedicated research has unveiled its presence in a select group of organisms, primarily from marine and microbial origins. This section delves into the key sources of these intriguing natural products.

Marine Sponges: A Prolific Reservoir of Manzamine-Type Azocine Alkaloids

Marine sponges of the genera *Haliclona* and *Acanthostrongylophora* have emerged as a significant source of manzamine-type alkaloids, which feature a complex polycyclic system incorporating an **azocine** ring.

- **Haliclona Species:** The pioneering discovery of manzamine A was from a marine sponge of the Haliclona genus. These sponges are known to produce a variety of manzamine derivatives, which have shown promising anticancer, antimalarial, and anti-inflammatory properties.
- **Acanthostrongylophora Species:** Sponges of this genus, such as Acanthostrongylophora ingens, are also rich sources of manzamine alkaloids, including manzamine A and 8-hydroxymanzamine A. Research has indicated the potential for these compounds in treating infectious and neuroinflammatory diseases.

Intriguingly, evidence suggests that the true producers of these alkaloids may not be the sponges themselves, but rather symbiotic microorganisms residing within the sponge tissue.

Marine-Derived Fungi: The Fungal Origin of Deoxyisoaustamide Alkaloids

Marine-derived fungi have been identified as another crucial source of **azocine**-containing natural products. Notably, the fungus *Penicillium dimorphosporum*, isolated from a soft coral, produces a series of deoxyisoaustamide alkaloids. These compounds possess a complex pentacyclic ring system that includes an **azocine** moiety and have demonstrated significant neuroprotective activities.

The Plant Kingdom: Unearthing Azocine-like Scaffolds in Apocynaceae

The Apocynaceae family is a well-known treasure trove of diverse and biologically active alkaloids. While explicit reports of simple **azocine** alkaloids are scarce, complex indole alkaloids with intricate cage-like structures containing an eight-membered nitrogen ring have been isolated from plants of this family, particularly from the genus *Alstonia*. For instance, scholarisine V, isolated from *Alstonia scholaris*, possesses a complex architecture that includes an **azocine**-like ring system. Further structural elucidation of alkaloids from this family may reveal more compounds belonging to this rare class.

Quantitative Analysis of Azocine Alkaloids in Natural Sources

The concentration of **azocine** alkaloids in their natural sources can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes available quantitative data.

Alkaloid	Natural Source	Concentration/Yield	Reference
Manzamine A	Micromonospora sp. (sponge-associated actinomycete)	1 mg/L of culture	[1]
8-Hydroxymanzamine A	Acanthostrongylophora sp. (marine sponge)	0.3% of dry weight	[2]
Manzamine E	Acanthostrongylophora sp. (marine sponge)	0.071% of dry weight	[3]
6-Deoxymanzamine X	Acanthostrongylophora sp. (marine sponge)	0.071% of dry weight	[3]
6-Hydroxymanzamine E	Acanthostrongylophora sp. (marine sponge)	0.0001% of dry weight	[3]

Experimental Protocols for Isolation and Analysis

The isolation and purification of **azocine** alkaloids from their natural sources typically involve a combination of extraction and chromatographic techniques.

General Isolation Protocol for Manzamine Alkaloids from Marine Sponges

This protocol outlines a general procedure for the isolation of manzamine alkaloids from marine sponges like Haliclona or Acanthostrongylophora.

- Extraction:
 - Freeze-dry the sponge material and grind it into a fine powder.

- Exhaustively extract the powdered sponge with methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH at room temperature.
- Concentrate the combined extracts under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - Suspend the crude extract in water and partition successively with n-hexane, CH₂Cl₂, and ethyl acetate (EtOAc) to separate compounds based on polarity.
 - The manzamine alkaloids are typically found in the CH₂Cl₂ and EtOAc fractions.
- Chromatographic Purification:
 - Subject the active fractions to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/EtOAc followed by CH₂Cl₂/MeOH).
 - Further purify the alkaloid-containing fractions using high-performance liquid chromatography (HPLC) on a reversed-phase (e.g., C18) or normal-phase column.

Isolation of Deoxyisoaustamide Alkaloids from *Penicillium dimorphosporum*

The following protocol details the isolation of deoxyisoaustamide alkaloids from a fungal culture.

- Fungal Culture and Extraction:
 - Culture *Penicillium dimorphosporum* on a suitable solid medium (e.g., rice medium) for several weeks.
 - Extract the fungal mycelium and medium with EtOAc.
 - Evaporate the solvent to obtain the crude extract.
- Purification:

- Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.
- Perform further purification of the fractions containing the desired alkaloids using reversed-phase HPLC.

HPLC Method for Quantitative Analysis of Azocine Alkaloids

High-performance liquid chromatography is a standard method for the quantification of alkaloids.

- Instrumentation: An HPLC system equipped with a UV or diode-array detector (DAD) and a mass spectrometer (MS) for sensitive and specific detection.
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid solution).
- Detection: UV detection at a specific wavelength (e.g., 254 nm) or MS detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- Quantification: Generate a calibration curve using certified reference standards of the target alkaloids to determine their concentration in the samples.

Signaling Pathways and Mechanisms of Action

Azocine alkaloids exert their biological effects by modulating various cellular signaling pathways.

Manzamine A: A Multi-Targeting Inhibitor

Manzamine A has been shown to interact with several key signaling molecules, leading to its diverse biological activities.

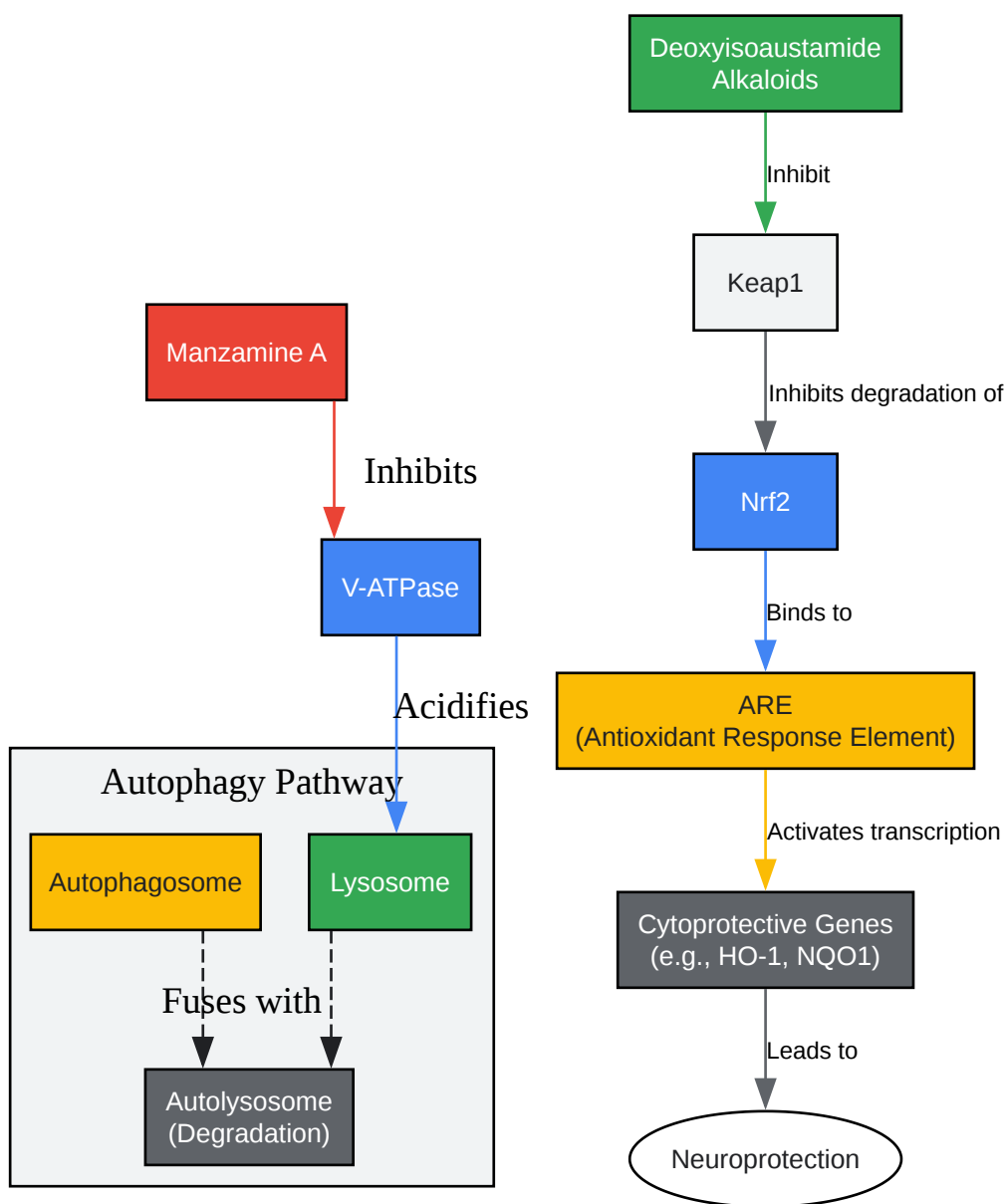
- **Inhibition of Glycogen Synthase Kinase-3 β (GSK-3 β):** Manzamine A is a known inhibitor of GSK-3 β , a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[4][5] By inhibiting GSK-3 β , manzamine A can influence downstream signaling cascades, contributing to its anticancer and anti-inflammatory effects.



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Manzamine A inhibits the activity of GSK-3 β .

- **Disruption of Autophagy:** Manzamine A targets vacuolar ATPases (V-ATPases), which are proton pumps essential for the acidification of lysosomes.[6][7] Inhibition of V-ATPases disrupts the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and the inhibition of autophagy, a cellular degradation process that is often hijacked by cancer cells to promote their survival.



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